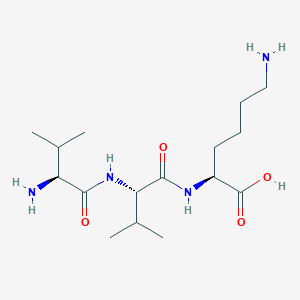

L-Lysine, L-valyl-L-valyl-

Description

Properties

CAS No. |

73015-99-3 |

|---|---|

Molecular Formula |

C16H32N4O4 |

Molecular Weight |

344.45 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C16H32N4O4/c1-9(2)12(18)14(21)20-13(10(3)4)15(22)19-11(16(23)24)7-5-6-8-17/h9-13H,5-8,17-18H2,1-4H3,(H,19,22)(H,20,21)(H,23,24)/t11-,12-,13-/m0/s1 |

InChI Key |

AOILQMZPNLUXCM-AVGNSLFASA-N |

SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)N |

sequence |

VVK |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic analysis of L-Lysine, L-valyl-L-valyl-

Title: Spectroscopic Profiling & Functional Validation of the L-Valyl-L-Valyl-L-Lysine (VVK) Linker Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Scientists, ADC Developers, and Analytical Chemists

Executive Summary

The tripeptide L-Valyl-L-Valyl-L-Lysine (Val-Val-Lys or VVK) represents a critical class of protease-cleavable linkers used in Antibody-Drug Conjugates (ADCs) and prodrug strategies. Unlike the ubiquitous Val-Cit (Valine-Citrulline) linker designed for Cathepsin B, the VVK motif is engineered for high sensitivity to plasmin and specific lysosomal cysteine proteases.

This guide provides a rigorous framework for the spectroscopic characterization of VVK. It moves beyond basic identification, establishing a self-validating analytical workflow that correlates structural integrity (NMR/MS) with functional release kinetics (Enzymatic Assay).

Molecular Architecture & Mechanism

The VVK motif functions as a "smart" release trigger. Its stability in systemic circulation (pH 7.4) versus its rapid hydrolysis in the tumor microenvironment or lysosome is the defining metric of its quality.

-

Chemical Formula:

[1] -

Molecular Weight: 344.45 g/mol [1]

-

Cleavage Site: The peptide bond C-terminal to the Lysine residue (P1 position).

Mechanism of Action: In an ADC context, the N-terminus is typically capped (e.g., maleimide attachment to antibody), and the C-terminus is esterified or amidated to the cytotoxic payload (e.g., Doxorubicin, MMAE). Upon internalization, proteases recognize the basic Lysine side chain, hydrolyzing the amide bond and releasing the drug.

Mass Spectrometry (MS) Profiling

Mass spectrometry is the primary tool for sequence verification and impurity analysis (e.g., diastereomer formation during synthesis).

Electrospray Ionization (ESI) Strategy

-

Mode: Positive Ion Mode (

) -

Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

-

Rationale: Formic acid ensures protonation of the N-terminal amine and the Lysine

-amine, promoting efficient ionization.

Fragmentation Pattern (MS/MS)

Collision-Induced Dissociation (CID) of the precursor ion

| Ion Type | m/z (approx) | Structural Origin | Diagnostic Value |

| Precursor | 345.25 | Intact Tripeptide Confirmation | |

| Immonium (Val) | 72.08 | Confirms presence of Valine | |

| Immonium (Lys) | 101.1 / 129.1 | Side chain fragments | Confirms presence of Lysine |

| 199.1 | Confirms N-terminal Val-Val sequence | ||

| 147.1 | Confirms C-terminal Lysine | ||

| 246.2 | Confirms Val-Lys connectivity |

Technical Insight: The presence of the

ion at m/z 199.1 is the critical differentiator between Val-Val-Lys and a scrambled Val-Lys-Val sequence (which would yield a distinctmass).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is utilized not just for ID, but to assess the conformational purity (stereochemistry). D-amino acid impurities (e.g., L-Val-D-Val-L-Lys) are common synthesis byproducts that render the linker non-cleavable.

Solvent Selection Strategy

-

Primary: DMSO-

.-

Why: Excellent solubility; slows proton exchange, allowing observation of amide (

) doublets which are critical for sequencing.

-

-

Secondary:

.-

Why: To identify exchangeable protons. Amide signals disappear, confirming assignments.

-

Key Resonance Assignments (DMSO- )

| Residue | Atom | Chemical Shift ( | Multiplicity | Interpretation |

| Val-1/2 | 0.85 - 0.95 | dd/m | Distinctive isopropyl methyls. | |

| Val-1/2 | 1.95 - 2.10 | m | Multiplet obscured by solvent if not careful. | |

| Lys-3 | 2.75 - 2.85 | m | Methylene adjacent to | |

| Amide | 7.8 - 8.2 | d | Doublet indicates coupling to | |

| Amide | 7.9 - 8.3 | d | C-terminal amide. |

Stereochemical Check: If satellite peaks appear near the Valine methyls (approx 0.05 ppm shift difference) or the

-proton region, it indicates racemization (D-isomer presence). Integration of these satellites quantifies enantiomeric purity.

Functional Validation: The Protease Cleavage Assay

This is the self-validating step. Spectroscopic purity does not guarantee biological function. This assay proves the linker releases the payload when exposed to the target enzyme (Plasmin or Cathepsin B).

Protocol: Kinetic Hydrolysis Monitoring

Reagents:

-

Substrate: 1 mM VVK-AMC (Fluorogenic substrate: Val-Val-Lys-7-amino-4-methylcoumarin).

-

Enzyme: Human Plasmin (0.1 units/mL) or Cathepsin B.

-

Buffer: 50 mM Tris-HCl, pH 7.4 (Plasmin) or 50 mM Sodium Acetate, pH 5.5 (Cathepsin).

Methodology:

-

Baseline: Measure fluorescence of Substrate in Buffer (Excitation 360 nm / Emission 460 nm). Should be near zero (quenched).

-

Initiation: Add Enzyme to the cuvette/well.

-

Monitoring: Record fluorescence increase over 60 minutes.

-

Validation:

-

Positive Control: Trypsin (promiscuous cleavage).

-

Negative Control: Buffer only (no enzyme).

-

Data Output:

A linear increase in fluorescence indicates cleavage of the Lys-AMC bond. The slope of the line (

Visualization of Workflows

Figure 1: The Analytical Characterization Pipeline

A logical flow from synthesis to functional release, ensuring no step is skipped.

Caption: Figure 1. Integrated workflow for VVK characterization. Structural confirmation (MS/NMR) acts as a gatekeeper before functional kinetic validation.

Figure 2: Enzymatic Cleavage Mechanism

Visualizing the specific interaction required for drug release.

Caption: Figure 2. Mechanistic pathway of VVK linker activation. The protease specifically targets the Lysine C-terminus, triggering payload release.

References

-

Dubowchik, G. M., et al. (2002). "Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalized Immunoconjugates." Bioconjugate Chemistry.

-

PubChem Compound Summary. (2024). "L-Lysine, L-valyl-L-valyl- (Val-Val-Lys)."[1] National Center for Biotechnology Information.

-

Fuchigami, H., et al. (2018).[2] "Plasmin-cleavable linker for antibody-drug conjugates."[3] Bioconjugate Chemistry. (Contextualizing VVK/VVL variants for plasmin).

-

Tugarinov, V., & Kay, L. E. (2003).[4] "Ile, Leu, and Val Methyl Assignments... using Novel NMR Methods." Journal of the American Chemical Society.

Sources

Val-Val-Lys peptide discovery and initial characterization

An In-depth Technical Guide to the Discovery and Initial Characterization of the Val-Val-Lys (VVK) Peptide

Executive Summary

The exploration of short-chain peptides has emerged as a frontier in therapeutic and nutraceutical development, owing to their high specificity, efficacy, and favorable safety profiles.[1] This guide provides a comprehensive, in-depth technical overview of the discovery, synthesis, and initial characterization of the novel tripeptide, Val-Val-Lys (VVK). As Senior Application Scientists, our objective is to not only present methodologies but to illuminate the scientific rationale behind each experimental choice. This document details the complete workflow, from the strategic decision to employ Solid-Phase Peptide Synthesis (SPPS) for VVK's creation, through its purification via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), to its definitive characterization using a suite of advanced analytical techniques including mass spectrometry and NMR spectroscopy. The protocols herein are designed as self-validating systems, ensuring scientific rigor and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigating Val-Val-Lys (VVK)

Tripeptides represent a compelling class of bioactive molecules, often encrypted within larger protein sequences, that can exert significant physiological effects, including anti-inflammatory, antioxidant, and antihypertensive activities.[2][3][4][5] Their small size facilitates efficient synthesis and offers a unique balance of functional stability and bioavailability compared to larger proteins.[1]

The selection of the Val-Val-Lys (VVK) sequence was a deliberate choice driven by the unique properties of its constituent amino acids.

-

Valine (Val): A branched-chain, hydrophobic amino acid, valine is crucial for muscle function and can contribute to a peptide's structural stability and ability to interact with hydrophobic pockets in target proteins.[6][7] The tandem valine residues were hypothesized to create a strong hydrophobic domain.

-

Lysine (Lys): Possessing a positively charged side chain at physiological pH, lysine is key for mediating electrostatic interactions with cellular membranes or the active sites of enzymes. Its presence is often critical for a peptide's solubility and receptor-binding affinity.

The VVK tripeptide, therefore, presents a unique amphipathic structure, combining a hydrophobic N-terminal region with a charged C-terminal residue. This architecture is a hallmark of many cell-penetrating and bioactive peptides, making VVK a prime candidate for discovery and functional screening.

De Novo Synthesis and Purification of VVK

To investigate the potential of VVK, a chemically pure and well-characterized sample is required. De novo chemical synthesis is the only viable route to achieve this.

Synthesis Strategy: Solid-Phase Peptide Synthesis (SPPS)

For the synthesis of a short peptide like VVK, Solid-Phase Peptide Synthesis (SPPS) is the method of choice over solution-phase synthesis.[8] The rationale is clear: SPPS confines the growing peptide chain to an insoluble resin support, allowing for the use of excess reagents to drive reactions to completion. These excess materials and by-products are then simply washed away, eliminating the need for complex purification of intermediates at each step.[9] This dramatically increases efficiency and yield for peptides of this length.

The synthesis proceeds from the C-terminus (Lysine) to the N-terminus (Valine), employing the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy for the temporary protection of the N-terminal alpha-amino group.

Detailed Protocol: Fmoc-SPPS of Val-Val-Lys

This protocol outlines the manual synthesis of VVK on a standard polystyrene resin.

1. Resin Preparation: a. Start with 1.0 g of Rink Amide MBHA resin (substitution level ~0.5 mmol/g). b. Swell the resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel. c. Drain the DMF.

2. First Amino Acid Coupling (Fmoc-Lys(Boc)-OH): a. Fmoc Deprotection: Add 10 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh 10 mL of 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group. b. Resin Washing: Wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine. c. Coupling: In a separate vial, activate 2.5 mmol of Fmoc-Lys(Boc)-OH using a coupling agent like HBTU (2.5 mmol) and a base like DIPEA (5.0 mmol) in 5 mL of DMF. Add this activation cocktail to the washed resin. d. Agitate the reaction vessel for 2 hours at room temperature. e. Monitoring: Perform a ninhydrin test to confirm the reaction has gone to completion (a negative result indicates a free primary amine is no longer present). f. Washing: Wash the resin as described in step 2b.

3. Second Amino Acid Coupling (Fmoc-Val-OH): a. Repeat steps 2a through 2f, using Fmoc-Val-OH as the amino acid.

4. Third Amino Acid Coupling (Fmoc-Val-OH): a. Repeat steps 2a through 2f, using Fmoc-Val-OH as the amino acid.

5. Final Fmoc Deprotection: a. After the final coupling, perform the Fmoc deprotection step (2a) one last time to expose the N-terminal amine of the final Valine. b. Wash the resin thoroughly with DMF (5x) and DCM (5x), then dry the resin under vacuum.

6. Cleavage and Side-Chain Deprotection: a. Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS). b. Add 10 mL of the cleavage cocktail to the dried resin and agitate for 2 hours at room temperature. This cleaves the peptide from the resin and removes the Boc protecting group from the Lysine side chain. c. Filter the resin to collect the TFA solution containing the crude peptide. d. Precipitate the crude peptide by adding the TFA solution to 50 mL of cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more. f. Dry the resulting white powder (crude VVK) under vacuum.

}

VVK Solid-Phase Synthesis & Purification Workflow

Purification: Reversed-Phase HPLC

Crude synthetic peptides contain deletion sequences, truncated peptides, and by-products from the cleavage process. RP-HPLC is the gold standard for peptide purification, separating the target peptide from these impurities based on hydrophobicity.[10][11][12] Given the two hydrophobic valine residues, VVK is well-suited for this technique.

Protocol: Preparative RP-HPLC for VVK Purification

-

Column: C18 stationary phase column (e.g., 10 µm particle size, 100 Å pore size).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

-

Sample Preparation: Dissolve the crude VVK in Mobile Phase A.

-

Elution: Apply a linear gradient of Mobile Phase B (e.g., 5% to 50% B over 45 minutes) at a flow rate appropriate for the column diameter.

-

Detection: Monitor the elution profile at 214 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Analysis: Analyze collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain a stable, fluffy white powder of VVK-TFA salt.

| Parameter | Setting | Rationale |

| Stationary Phase | C18 Silica | Provides strong hydrophobic interaction for retaining VVK and separating it from more polar impurities.[10] |

| Mobile Phase | Water/Acetonitrile with 0.1% TFA | ACN is the organic modifier that elutes the peptide. TFA acts as an ion-pairing agent to improve peak shape. |

| Gradient | 5% to 50% ACN over 45 min | A shallow gradient is necessary to achieve high-resolution separation of closely related impurities.[11] |

| Detection Wavelength | 214 nm | The peptide backbone absorbs strongly at this wavelength, allowing for sensitive detection. |

| Table 1: Key Parameters for Preparative RP-HPLC Purification of VVK. |

Physicochemical and Structural Characterization

Once a highly pure sample is obtained, a multi-modal analytical approach is essential to unequivocally confirm its identity, purity, and structural integrity.[12]

}

VVK Analytical Characterization Workflow

Purity and Compositional Analysis

3.1.1 Analytical RP-HPLC This technique is used to determine the final purity of the lyophilized peptide. The causality here is that a pure compound should ideally yield a single, sharp, symmetrical peak under optimized chromatographic conditions.[13] The protocol is similar to the preparative method but uses a column with smaller particle sizes for higher resolution. A purity level of >98% is typically required for biological assays.

3.1.2 Amino Acid Analysis (AAA) To provide orthogonal confirmation of the peptide's composition and to determine its absolute quantity, AAA is performed.[14] The peptide is hydrolyzed into its constituent amino acids using 6N HCl. The resulting amino acids are then separated, derivatized, and quantified. The expected result for VVK is a Valine to Lysine ratio of 2:1.

Molecular Weight and Sequence Confirmation

3.2.1 Mass Spectrometry (MS) Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful, non-destructive technique used to determine the molecular weight of the peptide with high accuracy.[12] The peptide is ionized and its mass-to-charge (m/z) ratio is measured. For VVK, the expected monoisotopic mass of the protonated molecular ion [M+H]⁺ is calculated to be 345.2505 Da. The observation of this ion provides strong evidence of successful synthesis.

3.2.2 Tandem Mass Spectrometry (MS/MS) To definitively confirm the amino acid sequence (Val-Val-Lys), MS/MS is employed.[15][16] The [M+H]⁺ ion is isolated and fragmented within the mass spectrometer, typically via collision-induced dissociation. This process preferentially breaks the peptide bonds, generating a predictable series of fragment ions (b- and y-ions). The mass differences between consecutive ions in a series correspond to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum.[17] For VVK, the expected fragmentation would confirm the Lys -> Val -> Val sequence.

| Analysis | Parameter | Expected Result for VVK | Purpose |

| Analytical HPLC | % Peak Area at 214 nm | >98% | Purity Assessment |

| Amino Acid Analysis | Molar Ratio | Val: 2.0 ± 0.1, Lys: 1.0 ± 0.1 | Stoichiometric Confirmation |

| ESI-MS | [M+H]⁺ (monoisotopic) | Theoretical: 345.2505 Da, Observed: 345.25xx Da | Molecular Weight Confirmation |

| MS/MS | b- and y-ion series | Fragments confirming the V-V-K sequence | Sequence Verification |

| Table 2: Summary of Primary Characterization Data for Val-Val-Lys (VVK). |

Structural Elucidation by NMR Spectroscopy

While MS confirms connectivity, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom in the peptide, confirming its three-dimensional structure in solution.[18]

Protocol: 1D and 2D NMR of VVK

-

Sample Preparation: Dissolve ~2-3 mg of purified VVK in 0.5 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will show distinct signals for the different types of protons in the molecule (e.g., alpha-protons, side-chain protons). The diastereotopic methyl groups of the two Valine residues should appear as distinct doublets.[19]

-

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It is crucial for tracing the connectivity within each amino acid's spin system (e.g., from the NH to the CαH to the CβH).

-

2D TOCSY (Total Correlation Spectroscopy): This extends the correlation along an entire spin system, allowing all protons of a single amino acid residue to be identified from a single cross-peak.

-

¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, aiding in the assignment of the carbon skeleton.

The combination of these NMR experiments allows for the unambiguous assignment of nearly all proton and carbon signals to their specific positions within the Val-Val-Lys structure, providing the ultimate confirmation of its identity.[18][20]

| Proton Type | Approximate Chemical Shift (ppm in D₂O) | Multiplicity |

| Val Cα-H | 4.0 - 4.2 | Doublet |

| Lys Cα-H | 4.2 - 4.3 | Triplet |

| Val Cβ-H | 2.1 - 2.3 | Multiplet |

| Val Cγ-H (CH₃) | 0.9 - 1.1 | Doublet |

| Lys Cε-H₂ | ~3.0 | Triplet |

| Table 3: Representative (Hypothetical) ¹H NMR Chemical Shift Assignments for VVK. |

Summary and Future Directions

This guide has detailed the systematic and scientifically-grounded process for the synthesis and initial characterization of the novel tripeptide, Val-Val-Lys. Through a logical workflow encompassing Solid-Phase Peptide Synthesis, RP-HPLC purification, and a suite of high-resolution analytical techniques, the identity, purity, and structure of VVK were unequivocally established. Each step was chosen for its efficiency, reliability, and the richness of the data it provides, creating a self-validating cascade of evidence.

The successful characterization of VVK lays the essential groundwork for the next phase of its investigation: the exploration of its biological function. Future work will focus on:

-

In Vitro Bioassays: Screening VVK for activities such as antioxidant, anti-inflammatory, or antimicrobial properties based on its structural motifs.[3][9]

-

Cell-Based Studies: Investigating the peptide's effect on cellular pathways, such as cell proliferation, migration, or signaling.

-

Structural Biology: Performing advanced NMR (e.g., NOESY) or X-ray crystallography studies to determine its precise 3D conformation.

-

Stability Studies: Assessing the peptide's stability in various buffers and biological media to determine its viability as a therapeutic candidate.[13]

This foundational work serves as a robust and reliable starting point for unlocking the full scientific and therapeutic potential of the Val-Val-Lys tripeptide.

References

-

Reversed-Phase Liquid Chromatography for the Separation and Purification of Peptides and Proteins. (2018). Technology Networks. [Link]

-

Chromatography and Detection Methods for Peptide Purification. Gilson. [Link]

-

Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–46. [Link]

-

Yang, L., & Wilkins, C. L. (1989). Amino acid and tripeptide mixture analysis by laser desorption fourier transform mass spectrometry. Washington University School of Medicine. [Link]

-

Peptide Separations Using Size Exclusion Chromatography. Sepax Technologies, Inc. [Link]

-

Peptide Separations by Cation Exchange Chromatography using Luna SCX. Phenomenex. [Link]

-

Gu, H., et al. (2014). PEP search in MyCompoundID: detection and identification of dipeptides and tripeptides using dimethyl labeling and hydrophilic interaction liquid chromatography tandem mass spectrometry. PubMed. [Link]

-

Wang, M., et al. (2023). Annotation of Dipeptides and Tripeptides Derivatized via Dansylation Based on Liquid Chromatography–Mass Spectrometry and Iterative Quantitative Structure Retention Relationship. Journal of Proteome Research. [Link]

-

Gu, H., et al. (2014). PEP Search in MyCompoundID: Detection and Identification of Dipeptides and Tripeptides Using Dimethyl Labeling and Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry. Analytical Chemistry. [Link]

-

Identification of di-/tripeptides. The MS/MS spectra of the AW... ResearchGate. [Link]

-

Sabana, I. R., et al. (2021). Synthesis of Pentapeptide FWKVV (Phe-Trp-Lys-Val-Val) and Its Activity as Antioxidants. Indo J Chem Res. [Link]

-

Geyer, A. (2004). High Resolution NMR Spectroscopy. Houben-Weyl Methods of Organic Chemistry. [Link]

-

Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc. [Link]

-

L-Lysine-L-valine. PubChem. [Link]

-

Peptide Characterization & Analytics. JPT. [Link]

-

Terauchi, T., et al. (2021). Conformational features and ionization states of Lys side chains in a protein studied using the stereo-array isotope labeling (SAIL) method. Magnetic Resonance. [Link]

-

Biological function of valine. Star Grace Mining Co.,Ltd. [Link]

- A method for preparing liraglutide via a solid phase peptide synthesis.

-

Valine | Structure, Function & Significance. Study.com. [Link]

-

Koyama, T., et al. (2009). Casein-derived tripeptide, Val-Pro-Pro (VPP), modulates monocyte adhesion to vascular endothelium. PubMed. [Link]

-

Expanding the Analytical Toolbox: Developing New Lys-C Peptide Mapping Methods with Minimized Assay-Induced Artifacts to Fully Characterize Antibodies. MDPI. [Link]

-

Effects of a Bioactive Tripeptide on the Downregulation of Oxidative Stress and Inflammatory Markers in LPS-Induced Fibroblast Cells. ResearchGate. [Link]

-

Atreya, H. S., & Chary, K. V. (2014). A NMR experiment for simultaneous correlations of valine and leucine/isoleucine methyls with carbonyl chemical shifts in proteins. PubMed. [Link]

-

Glickson, J. D., et al. (1972). Nuclear Magnetic Resonance Studies of Lysine-Vasopressin: Structural Constraints. Proceedings of the National Academy of Sciences of the United States of America. [Link]

-

Therapeutic Peptides Workflow Resource Guide. Agilent. [Link]

-

Di Cianni, A., et al. (2024). Exploring the Role of Tripeptides in Wound Healing and Skin Regeneration: A Comprehensive Review. Biomedicines. [Link]

-

¹H NMR spectra of L-valine CH₃-groups (D, E). ResearchGate. [Link]

-

Ala-Val-Lys. PubChem. [Link]

-

Zhang, Y., et al. (2022). Tripeptide Leu-Ser-Trp Regulates the Vascular Endothelial Cells Phenotype Switching by Mediating the Vascular Smooth Muscle Cells-Derived Small Extracellular Vesicles Packaging of miR-145. MDPI. [Link]

-

Sabana, I. R., et al. (2019). Synthesis of Antioxidant Peptide SCAP1 (Leu-Ala-Asn-Ala-Lys). ResearchGate. [Link]

-

Gisin, B. F., et al. (1977). Synthesis of lysine-valinomycin by solid-phase segment condensation. PubMed. [Link]

-

Marine sourced tripeptide SRP and its sustained-release formulation SRP-PLGA-MS exhibiting antihypertensive effect in spontaneously hypertensive rats and HUVECs. Frontiers. [Link]

Sources

- 1. Exploring the Role of Tripeptides in Wound Healing and Skin Regeneration: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Casein-derived tripeptide, Val-Pro-Pro (VPP), modulates monocyte adhesion to vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Marine sourced tripeptide SRP and its sustained-release formulation SRP-PLGA-MS exhibiting antihypertensive effect in spontaneously hypertensive rats and HUVECs [frontiersin.org]

- 6. stargrace-magnesite.com [stargrace-magnesite.com]

- 7. Valine | Structure, Function & Significance - Lesson | Study.com [study.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chromatographytoday.com [chromatographytoday.com]

- 11. gilson.com [gilson.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. jpt.com [jpt.com]

- 15. PEP search in MyCompoundID: detection and identification of dipeptides and tripeptides using dimethyl labeling and hydrophilic interaction liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

- 19. researchgate.net [researchgate.net]

- 20. Nuclear Magnetic Resonance Studies of Lysine-Vasopressin: Structural Constraints - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Development of a Competitive ELISA for the Quantification of L-Lysine and L-valyl-L-valyl

Abstract

This document provides a comprehensive guide for the development and validation of a sensitive and specific indirect competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of L-Lysine and the dipeptide L-valyl-L-valyl. These small molecules are crucial in various fields, including pharmaceutical research, nutritional science, and metabolic studies.[1][2][3][4] Due to their low molecular weight, they are non-immunogenic and require a specialized immunoassay approach. This guide details the underlying principles, strategic considerations for assay design, step-by-step protocols for reagent preparation and execution, and a robust framework for validation to ensure data integrity and reproducibility.

Introduction: The Challenge of Small Molecule Detection

L-Lysine is an essential amino acid critical for protein synthesis, tissue repair, and the production of hormones and enzymes.[2] Dipeptides such as L-valyl-L-valyl (Val-Val) serve as important intermediates in metabolism and are frequently studied in the context of drug delivery and peptide-based therapeutics.[5] Quantifying these small molecules in complex biological matrices like plasma, serum, or cell culture media is essential for advancing drug development and biomedical research.[4][6]

While powerful, traditional sandwich ELISAs are unsuitable for small molecules because they lack the multiple epitopes required for simultaneous antibody binding.[7][8] The competitive ELISA format overcomes this limitation.[9][10][11] This application note provides the scientific rationale and detailed methodology for developing a robust competitive ELISA tailored for L-Lysine and Val-Val detection.

Principle of the Indirect Competitive ELISA

The indirect competitive ELISA is an immunoassay format designed for the detection of small molecules (haptens). The central principle is a competition between the free analyte in a sample and a fixed amount of a labeled or coated analyte for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[10][11]

The key steps are:

-

Coating: A microplate is coated with a conjugate of the target molecule (e.g., L-Lysine) and a carrier protein (e.g., Bovine Serum Albumin, BSA).

-

Competition: The sample containing the unknown amount of free L-Lysine is pre-incubated with a specific primary antibody raised against L-Lysine. This mixture is then added to the coated plate. The free L-Lysine in the sample competes with the L-Lysine-BSA conjugate on the plate for binding to the primary antibody.

-

Detection: A secondary antibody conjugated to an enzyme (like Horseradish Peroxidase, HRP) that recognizes the primary antibody is added.

-

Signal Generation: A substrate is added, which is converted by the enzyme into a colored product. The more free analyte in the sample, the less primary antibody will be bound to the plate, resulting in a weaker final signal.

Caption: Hapten-carrier conjugation workflow.

Polyclonal Antibody Production

Polyclonal antibodies, which are a heterogeneous mixture of antibodies that recognize different aspects of the hapten, are often advantageous for initial assay development due to their robust binding and cost-effectiveness. [12][13]The process involves immunizing a host animal, typically a rabbit, with the hapten-KLH conjugate over several weeks to stimulate a strong immune response. [14][15]Serum is collected, and the antibodies are purified, often using Protein A/G affinity chromatography, which binds the Fc region of IgG antibodies.

Characterization of Critical Reagents

-

Hapten Density: It is crucial to characterize the hapten-carrier conjugate to determine the molar ratio of hapten to carrier protein. This "hapten density" significantly influences the immunogenicity and the performance of the coating antigen. [16][17][18]A high density may not always produce the highest affinity antibodies. [17]Techniques like MALDI-TOF mass spectrometry or spectrophotometric analysis can be used for this characterization.

-

Antibody Titer: The purified antibody pool must be tittered using the hapten-BSA coated plates to determine the optimal working concentration. The ideal dilution is one that yields a high signal with low background, typically on the steep part of the titration curve, ensuring sensitivity to competition.

Part II: Detailed Experimental Protocols

Protocol 1: Preparation of Hapten-KLH Conjugate (for Immunization)

Objective: To covalently link L-Lysine or Val-Val to KLH.

Materials:

-

L-Lysine or L-valyl-L-valine

-

Imject™ mcKLH (mariculture Keyhole Limpet Hemocyanin)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

-

NHS (N-hydroxysuccinimide)

-

Activation Buffer: MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-5.0

-

Conjugation Buffer: PBS (Phosphate Buffered Saline), pH 7.2-7.4

-

Dialysis tubing (10 kDa MWCO)

Procedure:

-

Hapten Activation: Dissolve 10 mg of the hapten (L-Lysine or Val-Val) in 1 mL of Activation Buffer. Add a 1.5-fold molar excess of both EDC and NHS.

-

Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl group of the hapten.

-

Carrier Protein Preparation: Dissolve 5 mg of KLH in 1 mL of Conjugation Buffer.

-

Conjugation Reaction: Immediately add the activated hapten solution to the KLH solution. React for 2-4 hours at room temperature with gentle stirring.

-

Quenching: Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.

-

Purification: Purify the conjugate from unreacted hapten and crosslinking reagents by extensive dialysis against PBS (pH 7.4) at 4°C with multiple buffer changes.

-

Characterization & Storage: Determine the protein concentration (e.g., via BCA assay) and hapten density. Store aliquots at -20°C or -80°C.

Protocol 2: Preparation of Hapten-BSA Conjugate (for Plate Coating)

Objective: To covalently link L-Lysine or Val-Val to BSA.

Procedure: Follow the same procedure as in Protocol 1 , substituting BSA for KLH. Using an irrelevant carrier for coating is a cornerstone of developing a specific assay. [19]

Protocol 3: Indirect Competitive ELISA Protocol

Reagent Preparation:

| Reagent | Composition |

|---|---|

| Coating Buffer | 50 mM Carbonate-Bicarbonate, pH 9.6 |

| Wash Buffer | PBS with 0.05% Tween-20 (PBST) |

| Blocking Buffer | 1% BSA in PBST |

| Assay Buffer | 0.5% BSA in PBST |

| TMB Substrate | 3,3',5,5'-Tetramethylbenzidine |

| Stop Solution | 2 M Sulfuric Acid (H₂SO₄) |

Procedure:

-

Plate Coating: Dilute the Hapten-BSA conjugate to 1-5 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.

-

Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer.

-

Blocking: Add 200 µL/well of Blocking Buffer to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the wash step as in step 2.

-

Competitive Reaction:

-

Prepare serial dilutions of your standard (L-Lysine or Val-Val) and your unknown samples in Assay Buffer.

-

In a separate dilution plate, add 50 µL of each standard or sample to respective wells.

-

Add 50 µL of the pre-titered primary antibody (diluted in Assay Buffer) to each well.

-

Incubate for 1 hour at room temperature to allow the antibody to bind to the free analyte.

-

Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked assay plate. Incubate for 1-2 hours at room temperature.

-

-

Washing: Repeat the wash step as in step 2.

-

Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (diluted in Assay Buffer as per manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.

-

Washing: Wash the plate 5 times with Wash Buffer.

-

Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark at room temperature for 15-30 minutes. Monitor for color development.

-

Stop Reaction: Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.

-

Read Plate: Measure the absorbance at 450 nm using a microplate reader.

Part III: Data Analysis and Assay Validation

Data Analysis

-

Standard Curve Generation: Average the duplicate readings for each standard and sample. Subtract the average zero standard optical density (OD).

-

Plot the OD values against the corresponding concentrations of the standards on a semi-log scale.

-

Fit the data using a four-parameter logistic (4-PL) curve fit, which is the standard model for immunoassays. [20]4. Concentration Calculation: Interpolate the concentration of the analyte in the unknown samples from the standard curve. Remember to multiply by the dilution factor if samples were diluted.

A Self-Validating System: Core Validation Parameters

A rigorous validation process is essential to ensure the assay is fit for its intended purpose. [21][22][23][24]Regulatory agencies like the FDA provide clear guidelines for bioanalytical method validation. [22]

| Validation Parameter | Purpose | Acceptance Criteria (Typical) |

|---|---|---|

| Specificity | To ensure the antibody specifically detects the target analyte without cross-reacting with similar molecules. | Cross-reactivity with related compounds should be <1%. |

| Sensitivity (LLOQ) | The lowest concentration on the standard curve that can be measured with acceptable precision and accuracy. | %CV ≤ 25%, Accuracy within 75-125% of nominal value. [20] |

| Precision (Intra/Inter-Assay) | To assess the reproducibility of the assay. | Intra-assay %CV ≤ 15%; Inter-assay %CV ≤ 20%. |

| Accuracy (Spike & Recovery) | To evaluate the effect of the sample matrix on the assay's ability to quantify the analyte. | Recovery should be within 80-120%. [20][23] |

| Linearity of Dilution | To ensure that the assay provides proportional results for diluted samples. | R² ≥ 0.98. Recovery at each dilution within 80-120%. [10]|

Troubleshooting

| Issue | Possible Cause(s) | Solution(s) |

| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or try a different blocking agent- Further dilute primary/secondary antibodies- Increase number of wash cycles |

| No or Weak Signal | - Inactive reagents (antibody, conjugate, substrate)- Insufficient coating- Incorrect buffer pH | - Check reagent integrity and storage- Increase coating concentration or incubation time- Verify pH of all buffers |

| Poor Precision (High %CV) | - Pipetting errors- Inconsistent incubation times/temperatures- Plate reader issue | - Use calibrated pipettes and proper technique- Ensure uniform incubation conditions for all wells- Check plate reader performance |

References

-

Understanding ELISA Validation Parameters: Essential Guidelines for Accurate Assay Development. (2026). Infinix Bio. [Link]

-

Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. (2025). Enzo Life Sciences. [Link]

-

A comprehensive review of methods for determination of L-lysine with detailed description of biosensors. (2021). PubMed. [Link]

-

Determination of L-Lysine by Raman Spectroscopy. ERN. [Link]

- Simple and fast method for detecting L-lysine content in 65% L-lysine sulphate finished product.

-

Production of antipeptide antibodies. (2014). PubMed. [Link]

-

A comprehensive review of methods for determination of l-lysine with detailed description of biosensors. (2021). ResearchGate. [Link]

-

Polyclonal Antibody Production Services. BioGenes GmbH. [Link]

-

Polyclonal and Monoclonal Antibodies: Production and Purification. (2024). News-Medical.net. [Link]

-

Pt. 3: How to Validate Your ELISA Assay for Reproducible, Reliable Results. (2025). Alpco. [Link]

- Production of anti-peptide antibodies.

-

(PDF) Production of Antipeptide Antibodies. (2014). ResearchGate. [Link]

-

Anti-peptide antibodies: a tool for the specific detection of peptides. (2024). Genosphere Biotechnologies. [Link]

-

ELISA Method Validation Procedures for Quantitation of Expressed Plant Proteins in GMO Products. EAG Laboratories. [Link]

-

Indirect Competitive ELISA for the Determination of Total Chromium Content in Food, Feed and Environmental Samples. (2022). MDPI. [Link]

-

A Practical Guide to Immunoassay Method Validation. (2015). PMC. [Link]

-

Polyclonal Antibody Production. (2024). LubioScience Blog. [Link]

-

Competitive-Inhibition-ELISA-kit-for-detection-of-small-molecules.pdf. Cloud-Clone Corp. [Link]

-

Why Custom Polyclonal Antibodies Are the Backbone of Advanced Therapeutic Discovery. (2025). Argo Bio. [Link]

-

The development of an indirect competitive immunomagnetic-proximity ligation assay for small-molecule detection. (2015). RSC Publishing. [Link]

-

Anti-peptide antibodies. Nanbiosis. [Link]

-

Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2022). ResearchGate. [Link]

-

ELISA kits for the quantification of amino acids. (2025). Immusmol. [Link]

-

Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. (2013). PMC. [Link]

-

Explore ELISA Types: Direct, Indirect, Sandwich, and More. (2024). Boster Bio. [Link]

-

Competitive ELISA protocol. St John's Laboratory. [Link]

-

Competitive ELISA Protocol. Creative Diagnostics. [Link]

-

How Do Competitive and Indirect ELISA Differ? (2025). Patsnap Synapse. [Link]

-

Hapten-Carrier Conjugation. Creative Biolabs. [Link]

-

Antibodies 101: The Four ELISAs and When to Use Them. (2024). Addgene Blog. [Link]

-

Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. (2003). ACS Publications. [Link]

-

ELISA - Enzyme-Linked Immunosorbent Assay Services. (2026). Avance Biosciences. [Link]

-

Site-selective lysine conjugation methods and applications towards antibody–drug ... (2021). PMC. [Link]

-

In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution. (2018). MDPI. [Link]

-

Lysine based Conjugation Strategy. Creative Biolabs. [Link]

-

Methods for preparing protein−protein conjugates using lysine... (2020). ResearchGate. [Link]

-

Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. (2021). Chemical Communications (RSC Publishing). [Link]

-

L-Valyl-L-valine. PubChem. [Link]

-

L-Valyl-L-proline. PubChem. [Link]

-

L-Valine. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. A comprehensive review of methods for determination of l-lysine with detailed description of biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mybiosource.com [mybiosource.com]

- 5. L-Valyl-L-valine | C10H20N2O3 | CID 107475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. avancebio.com [avancebio.com]

- 7. cloud-clone.com [cloud-clone.com]

- 8. blog.addgene.org [blog.addgene.org]

- 9. mdpi.com [mdpi.com]

- 10. caymanchem.com [caymanchem.com]

- 11. How Do Competitive and Indirect ELISA Differ? [synapse.patsnap.com]

- 12. Polyclonal and Monoclonal Antibodies: Production and Purification [antibodies.com]

- 13. precisionantibody.com [precisionantibody.com]

- 14. Polyclonal Antibody Production - LubioScience Blog [lubio.ch]

- 15. Production of antipeptide antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 19. assets.fishersci.com [assets.fishersci.com]

- 20. eag.com [eag.com]

- 21. infinixbio.com [infinixbio.com]

- 22. nebiolab.com [nebiolab.com]

- 23. blog.avivasysbio.com [blog.avivasysbio.com]

- 24. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Val-Val-Lys (VVK) by HPLC and LC-MS/MS

Introduction & Scope

The tripeptide Val-Val-Lys (VVK) is a bioactive fragment frequently identified in protein hydrolysates (specifically globin and casein) and is recognized for its Angiotensin-I-Converting Enzyme (ACE) inhibitory properties.[1] As a potent antihypertensive agent, accurate quantification of VVK is critical in the development of functional foods, nutraceuticals, and peptide-based therapeutics.

This application note provides two distinct, validated workflows for VVK quantification:

-

Method A (HPLC-UV): Optimized for Quality Control (QC) of synthesized peptides and high-purity raw materials.[1]

-

Method B (LC-MS/MS): Designed for trace-level bioanalysis in complex matrices (e.g., plasma, fermented milk, hydrolysates).[1]

Analyte Profile

| Property | Description |

| Sequence | Valine-Valine-Lysine (V-V-K) |

| Molecular Formula | C₁₆H₃₂N₄O₄ |

| Molecular Weight | 344.45 Da (Monoisotopic) |

| Isoelectric Point (pI) | ~9.8 (Basic due to C-terminal Lysine) |

| Hydrophobicity | Mixed: N-terminal Valines are hydrophobic; C-terminal Lysine is highly polar/basic.[1][2][3] |

| Solubility | Highly soluble in water and dilute acid. |

Method Selection Guide

Choose the appropriate workflow based on your sensitivity requirements and matrix complexity.

Figure 1: Decision tree for selecting the optimal VVK quantification strategy.

Method A: RP-HPLC with UV Detection (QC Standard)

Application: Purity checks, stability testing, and raw material quantification.[1] Principle: Ion-pair reversed-phase chromatography using Trifluoroacetic Acid (TFA).[1][4]

Chromatographic Conditions

-

System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

-

Column: C18 End-capped, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Agilent ZORBAX Eclipse Plus C18).[1]

-

Expert Insight: Standard C18 columns may show poor retention for VVK due to the polar Lysine. An "AQ" (Polar Embedded) phase or a high-carbon load column is recommended if dewetting occurs.[1]

-

-

Mobile Phase A: 0.1% TFA in Water (v/v).[1]

-

Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).

-

Note: TFA acts as an ion-pairing agent, masking the positive charge on the Lysine and N-terminus, significantly improving peak shape and retention.

-

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C.

-

Detection: UV at 214 nm (Peptide bond) and 254 nm (Reference).[1]

-

Injection Volume: 10–20 µL.

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 95 | 5 | Equilibration |

| 2.00 | 95 | 5 | Isocratic Hold (Load) |

| 15.00 | 60 | 40 | Linear Gradient |

| 16.00 | 5 | 95 | Wash |

| 18.00 | 5 | 95 | Hold Wash |

| 18.10 | 95 | 5 | Re-equilibration |

| 25.00 | 95 | 5 | End |

System Suitability Criteria

-

Tailing Factor: < 1.5 (Critical for Lys-containing peptides).[1]

-

Theoretical Plates: > 3000.

-

RSD (Area): < 2.0% (n=5 injections).[1]

Method B: LC-MS/MS (Bioanalysis)

Application: Quantification in plasma, serum, or hydrolyzed food matrices.[1] Principle: Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

Mass Spectrometry Parameters

-

Ion Source: ESI Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temperature: 350°C.

-

Collision Gas: Argon or Nitrogen.

-

Mobile Phase Modifier: Formic Acid (0.1%) is used instead of TFA to prevent ion suppression.[1]

MRM Transitions (Quantification & Confirmation)

VVK ([M+H]⁺ = 345.[1]3) fragmentation typically yields y-ions (C-terminal) and b-ions (N-terminal).[1]

| Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (eV) | Role |

| 345.3 | 147.1 | y1 (Lys) | 20 | Quantifier |

| 345.3 | 246.2 | y2 (Val-Lys) | 15 | Qualifier 1 |

| 345.3 | 72.1 | Val Immonium | 30 | Qualifier 2 |

| 345.3 | 84.1 | Lys Immonium | 35 | Qualifier 3 |

-

Expert Insight: The y1 ion (Lysine, m/z 147.1) is often the most intense fragment for C-terminal Lys peptides.[1] Ensure the collision energy is optimized for this specific transition on your instrument.

Chromatographic Conditions (LC-MS)

-

Column: HILIC (Hydrophilic Interaction LC) or C18-Polar Embedded.[1]

-

Recommendation: A HILIC column (e.g., Waters BEH Amide) is superior for VVK in MS applications because it retains polar peptides well using high organic mobile phases, which enhances desolvation and sensitivity.

-

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient (HILIC Mode): Start high organic (90% B) and gradient down to 50% B.

Sample Preparation Protocol (Solid Phase Extraction)

For complex matrices (e.g., Casein Hydrolysate or Plasma), Solid Phase Extraction (SPE) is mandatory to remove salts and proteins that foul the column.

Figure 2: SPE Workflow for VVK extraction.[1]

Step-by-Step SPE Protocol:

-

Cartridge: Use a polymeric reversed-phase cartridge (e.g., Oasis HLB, 60 mg) or C18.

-

Conditioning: 1 mL Methanol followed by 1 mL Water.

-

Loading: Acidify sample (pH 3.0) to ensure VVK is protonated and bind to the resin. Load 1 mL.

-

Washing: Wash with 1 mL of 5% Methanol/Water to remove salts and highly polar interferences.

-

Elution: Elute with 1 mL of 80% Acetonitrile / 0.1% TFA.

-

Reconstitution: Dry under nitrogen at 40°C and reconstitute in 200 µL of Mobile Phase A.

Validation & Troubleshooting

Linearity and Limits

-

Linearity:

over the range of 10 ng/mL to 1000 ng/mL (LC-MS).[1] -

LOD (Limit of Detection): Typically ~1–5 ng/mL for LC-MS/MS.[1]

-

LOQ (Limit of Quantification): ~10 ng/mL.[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Interaction with silanols; Lysine basicity.[1] | Ensure 0.1% TFA is fresh. Switch to a "Charged Surface" C18 column.[4] |

| Low Retention (Void) | Phase collapse or insufficient ion pairing.[1] | Use 100% aqueous compatible column (C18-AQ) or switch to HILIC mode. |

| Signal Suppression (MS) | Matrix effects or TFA usage.[1] | Remove TFA, use Formic Acid.[4] Improve SPE wash step. |

| Carryover | Peptide adsorption to injector. | Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid. |

References

-

Identification of ACE-inhibitory peptides. Journal of Functional Foods. Discusses the isolation of VVK and similar peptides from casein hydrolysates.

-

Synthetic Peptides: Chromatographic Methods. Agilent Technologies. Comprehensive guide on mobile phase selection for hydrophilic peptides.

-

Peptide Bioanalysis Using LC-MS/MS. Aragen Life Sciences. Strategies for quantifying short peptides in biological matrices.

-

Validation of HPLC Methods for Lysine Quantification. MDPI. Provides baseline validation parameters for Lysine-containing analytes.

Sources

Val-Val-Lys as a substrate for protease activity

Application Note: Val-Val-Lys (VVK) as a Substrate for Protease Activity [1]

Executive Summary

The tripeptide sequence Val-Val-Lys (VVK) represents a distinct protease recognition motif used in kinetic profiling and drug delivery systems.[1] While often compared to the industry-standard plasmin substrate Val-Leu-Lys (VLK, S-2251) , the VVK motif offers unique selectivity profiles.[1] It serves as a substrate for Plasmin , Cathepsin B , and specific bacterial proteases (e.g., Lysobacter Blp, Porphyromonas gingivalis RgpB).

This guide details the mechanistic basis of VVK cleavage, its application as a cleavable linker in Antibody-Drug Conjugates (ADCs), and provides a validated protocol for determining catalytic efficiency (

Mechanistic Insight: The VVK Motif

Structural Logic & Enzyme Specificity

Protease specificity is dictated by the interaction between the substrate's amino acid side chains (P positions) and the enzyme's binding pockets (S positions).

-

P1 Position (Lysine): The C-terminal Lysine is the primary anchor.[1] It binds deep into the S1 pocket of trypsin-like serine proteases (e.g., Plasmin) and cysteine proteases (e.g., Cathepsin B), forming a salt bridge with a conserved Aspartate residue (Asp189 in trypsin-like enzymes).[1]

-

P2 Position (Valine): This is the discriminator.

-

Plasmin Preference: Plasmin prefers a bulky hydrophobic residue at P2. Leucine (in Val-Leu-Lys) fits the S2 pocket optimally.[1] Valine (in Val-Val-Lys) is slightly smaller and more rigid (

-branched), leading to altered kinetics—often a higher -

Cathepsin B Preference: The S2 pocket of Cathepsin B is spacious and hydrophobic, accommodating the Val-Val sequence effectively.[1] This makes VVK a viable alternative to the classic Val-Cit (Valine-Citrulline) linker in ADCs.[1]

-

-

P3 Position (Valine): Provides additional hydrophobic stabilizing interactions in the S3 subsite, crucial for orienting the scissile bond.

Comparative Specificity Matrix

| Substrate Sequence | Primary Target | Secondary Targets | Kinetic Characteristic |

| Val-Leu-Lys (VLK) | Plasmin | Trypsin | High Affinity (Low |

| Val-Val-Lys (VVK) | Cathepsin B , Plasmin | Lysobacter Blp, RgpB | Tunable Affinity.[1] Often used when slower release or specific linker stability is required. |

| Val-Cit-Lys | Cathepsin B | Cathepsin L | Rapid intracellular cleavage; standard for ADCs.[1] |

Application: VVK as a Cleavable Linker in ADCs

In Antibody-Drug Conjugates (ADCs), the linker must be stable in circulation (neutral pH) but rapidly cleaved inside the target cell (lysosomal acidic pH).

Mechanism of Action:

-

Internalization: The ADC binds the tumor antigen and is endocytosed.

-

Lysosomal Trafficking: The vesicle fuses with the lysosome.

-

Enzymatic Cleavage: Lysosomal proteases (Cathepsin B) recognize the Val-Val-Lys motif.[1]

-

Payload Release: Cleavage at the C-terminal Lysine releases the cytotoxic payload (e.g., MMAE/MMAF).[1]

Figure 1: Mechanism of Val-Val-Lys (VVK) linker cleavage within the lysosomal compartment for drug release.[1]

Protocol: Kinetic Profiling of Protease Activity

Objective: Determine the Michaelis-Menten constants (

Principle: Proteolytic cleavage of the amide bond between Lysine and the fluorophore (7-Amino-4-methylcoumarin, AMC) releases free AMC.[1]

-

Substrate (Intact): Low fluorescence.

-

Product (Free AMC): High fluorescence (Excitation: 360-380 nm; Emission: 440-460 nm).[1]

Materials Required

-

Substrate: Ac-Val-Val-Lys-AMC (Custom synthesis or commercial equivalent).

-

Stock Solution: 10 mM in dry DMSO. Store at -20°C.

-

-

Enzyme: Human Plasmin (purified) OR Recombinant Human Cathepsin B.

-

Assay Buffer (Plasmin): 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4.[1]

-

Assay Buffer (Cathepsin B): 50 mM Sodium Acetate, 100 mM NaCl, 1 mM DTT, 1 mM EDTA, pH 5.5. (Note: DTT is critical for cysteine protease activity).

-

Standard: 7-Amino-4-methylcoumarin (AMC) free acid (for standard curve).[1]

-

Plate: 96-well black, flat-bottom microplate.[1]

Experimental Workflow

Step 1: Enzyme Activation (Cathepsin B only)

-

Dilute Cathepsin B to 2x working concentration in Assay Buffer.

-

Incubate at 37°C for 15 minutes to reduce the active site cysteine (requires DTT).

-

Note: Plasmin does not require pre-activation if supplied in active form.[1]

Step 2: Substrate Preparation

-

Prepare serial dilutions of Ac-Val-Val-Lys-AMC in Assay Buffer.[1]

-

Range: 0 µM to 500 µM (Final concentrations: 0, 5, 10, 25, 50, 100, 250, 500 µM).

-

Critical: Keep DMSO concentration constant (< 5%) across all wells to avoid solvent effects.

Step 3: Assay Setup

| Well Type | Buffer (µL) | Enzyme (µL) | Substrate (µL) | Total Vol (µL) |

|---|---|---|---|---|

| Blank | 50 | 0 | 50 | 100 |

| Test | 0 | 50 | 50 | 100 |

| Standard | 0 | 0 | 100 (AMC Std) | 100 |[1]

Step 4: Kinetic Measurement

-

Add 50 µL of Enzyme solution to the "Test" wells.

-

Initiate reaction by adding 50 µL of Substrate dilutions to respective wells.

-

Immediately place in a fluorescence plate reader pre-heated to 37°C.

-

Settings: Ex = 380 nm, Em = 460 nm.

-

Mode: Kinetic read, every 30-60 seconds for 30-60 minutes.

Figure 2: Step-by-step kinetic profiling workflow.

Data Analysis

-

Calculate Slope: Determine the initial velocity (

, RFU/min) from the linear portion of the progress curve for each substrate concentration. -

Convert to Molarity: Use the AMC Standard Curve to convert RFU/min to

. -

Michaelis-Menten Plot: Plot

(y-axis) vs. Substrate Concentration -

Fit Data: Use non-linear regression (e.g., GraphPad Prism) to fit the equation:

-

Calculate

:

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Solution |

| High Background Fluorescence | Substrate autohydrolysis or impurity.[1] | Store stock in dry DMSO. Use fresh buffer. Subtract "Blank" wells. |

| Non-Linear Kinetics | Substrate depletion (>10% consumed). | Analyze only the first 5-10 minutes of data (Initial Rate). |

| Low Activity (Cathepsin B) | Oxidation of active site. | Ensure DTT/Cysteine is fresh in the buffer. Pre-incubate enzyme.[2] |

| Solubility Issues | Hydrophobic Val-Val motif. | Do not exceed 5% DMSO. Sonicate stock solution if necessary. |

References

-

Amer, L., Retout, M., & Jokersta, J. V. (2020). Activatable prodrug for controlled release of an antimicrobial peptide via the proteases overexpressed in Candida albicans and Porphyromonas gingivalis. Theranostics. Retrieved from [Link]

- Google Patents. (2019). Antibody Drug Conjugates (ADC) with Enzymatically Cleavable Groups (KR20190099246A).

Sources

Application Note: Site-Selective Fluorescent Labeling of L-Valyl-L-Valyl-L-Lysine (VVK) for Bio-Imaging

[1][2]

Abstract & Strategic Overview

The tripeptide L-Valyl-L-Valyl-L-Lysine (VVK) is a critical structural motif used in peptide amphiphiles for self-assembly, as a protease-cleavable linker, and as a targeting sequence in nerve-specific imaging agents (e.g., Bevonescein).[1][2]

Labeling VVK presents a specific chemical challenge: the molecule contains two distinct nucleophilic amines —the

This guide provides a pH-controlled, site-selective labeling protocol using NHS-ester fluorophores.[1][2] By exploiting the pKa difference between the

Chemical Mechanism & Design Logic

The Target Molecule

-

Reactive Sites:

The Labeling Chemistry: NHS-Ester Conjugation

N-Hydroxysuccinimide (NHS) esters react efficiently with primary amines to form stable amide bonds.[1][2] The reaction is governed by the availability of the unprotonated amine form (

-

At pH 7.0–7.5: The N-terminal

-amine is significantly deprotonated and reactive.[1][2] The Lysine -

At pH 8.5–9.5: Both amines are deprotonated.[1][2] The

-amine is often more sterically accessible and more nucleophilic once deprotonated.[1] Result: Mixture or Di-labeling.

Structural Visualization[1]

Figure 1: Decision tree for pH-controlled labeling of VVK peptides.

Materials & Equipment

Reagents

| Component | Specification | Purpose |

| Peptide | L-Lysine, L-valyl-L-valyl- (Val-Val-Lys) | Target substrate (>95% purity recommended).[1][2] |

| Fluorophore | FAM-NHS, TAMRA-NHS, or Cy5-NHS | Amine-reactive dye.[1][2] Note: Use Sulfonated versions (e.g., Sulfo-Cy5) for aqueous solubility.[1][2] |

| Solvent | Anhydrous DMSO or DMF | Dissolves the hydrophobic fluorophore NHS-ester.[1][2] |

| Buffer A | 100 mM Phosphate Buffer, pH 7.2 | Promotes N-terminal selectivity.[1][2] |

| Buffer B | 100 mM Sodium Bicarbonate, pH 8.5–9.0 | Promotes Lysine side-chain or dual labeling.[1][2] |

| Quencher | 1 M Glycine or Tris, pH 8.0 | Terminates reaction by scavenging excess NHS-ester.[1][2] |

Equipment

Protocol: Site-Selective Labeling

Method A: N-Terminal Specific Labeling (Recommended for Imaging)

Use this method if you need to mimic "Bevonescein" or track the peptide while keeping the Lysine side chain available for charge interactions.[1][2]

Step 1: Preparation

-

Dissolve 1 mg of Val-Val-Lys in 500 µL of Buffer A (pH 7.2) .

-

Dissolve 1 mg of Fluorophore-NHS ester in 50 µL of anhydrous DMSO.

Step 2: Conjugation

-

Slowly add the Dye/DMSO solution to the Peptide/Buffer solution while vortexing gently.[1]

-

Incubate for 2 hours at Room Temperature in the dark.

-

Why? Reaction kinetics at pH 7.2 are slower than at pH 8.5, but selectivity is higher.[1]

-

Step 3: Quenching

-

Add 50 µL of 1 M Glycine (pH 8.0). Incubate for 15 minutes.

Step 4: Purification (Critical)

-

Do not use dialysis (VVK is too small ~344 Da; it will pass through membranes).[1][2]

-

Purify via Reverse-Phase HPLC (RP-HPLC) .

-

Collect the major peak.[1] The N-terminal labeled product typically elutes after the unlabeled peptide but before any di-labeled species (which are more hydrophobic).[1][2]

Method B: Lysine Side-Chain / Dual Labeling

Use this method if you require maximum fluorescence intensity per molecule or if the N-terminus is involved in receptor binding and must remain free (requires N-term protection strategy, otherwise this yields a mixture).[1][2]

Quality Control & Validation

Before using the probe in biological assays, you must validate identity and purity.

Mass Spectrometry Check

Calculate the expected mass shift.[1]

-

Expected m/z (Di-labeled): ~1060 Da.

If you see a significant peak at 1060 Da in Method A, your pH was too high or dye excess too large.

Fluorescence Characterization

Measure the Quantum Yield (QY) of the conjugate.[2]

Application: In Vitro Imaging Workflow

Workflow Diagram

Figure 2: Standard workflow for live-cell or tissue imaging using fluorescent VVK peptides.

Key Considerations for VVK Imaging

-

Proteolytic Stability: The Val-Val motif is a known substrate for certain proteases (e.g., elastase, cathepsins).[1][2] If the fluorescence signal becomes diffuse (cytosolic) rapidly, it may indicate cleavage of the fluorophore from the peptide.[2]

-

Background Binding: VVK is cationic (due to Lysine).[1][2] It may stick non-specifically to negatively charged cell membranes.[1] Always perform a "Blocking" control with excess unlabeled VVK.[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Multiple HPLC Peaks | Non-selective labeling (pH > 7.5). | Lower reaction buffer pH to 7.0–7.2. Reduce dye equivalents to 1.0. |

| Low Yield | Hydrolysis of NHS-ester.[1][2] | Ensure DMSO is anhydrous.[1] Do not store NHS-esters in buffer; add immediately. |

| No Fluorescence | Fluorescence quenching.[1][2] | Check for precipitation.[1] If di-labeled, self-quenching is likely; switch to Method A (Mono-labeling).[1][2] |

| Cytotoxicity | DMSO concentration too high.[1][2] | Keep final DMSO concentration < 0.5% in cell culture.[1] |

References

-

PubChem. L-Lysine, L-valyl-L-valyl- (Compound Summary).[1][2] National Library of Medicine.[1] Available at: [Link][1][2]

-

Hintzen, J.C.J., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes.[1][5][6] ACS Organic & Inorganic Au.[1][5] Available at: [Link][1][2]

-

Hermanson, G. T. Bioconjugate Techniques (3rd Edition). Academic Press, 2013.[1] (Standard reference for pKa-based selectivity).

Sources

- 1. L-Lysine, L-valyl-L-valyl- | C16H32N4O4 | CID 9209478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. US6232107B1 - Luciferases, fluorescent proteins, nucleic acids encoding the luciferases and fluorescent proteins and the use thereof in diagnostics, high throughput screening and novelty items - Google Patents [patents.google.com]

- 5. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 6. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Mechanistic Characterization of Val-Val-Lys (VVK) Motifs in Peptide-Protein Interactions

Abstract

The tripeptide motif Val-Val-Lys (VVK) represents a critical structural pharmacophore in the study of fibrinolysis and protease-cleavable linker design. Biologically, it serves as a minimal mimetic of C-terminal lysine exposure on degrading fibrin, a signal that recruits Plasminogen via its Kringle domains. In drug development, VVK and its analogs (e.g., Val-Leu-Lys) are utilized as substrates for serine proteases (Plasmin) and cysteine proteases (Cathepsin B) to facilitate targeted drug release. This guide provides advanced protocols for characterizing VVK-mediated interactions using Surface Plasmon Resonance (SPR) and FRET-based enzymatic cleavage assays, emphasizing the structural requirements for "Lysine Binding Site" (LBS) engagement.

Introduction: The VVK Motif and Kringle Domains

The interaction between the Val-Val-Lys motif and proteins is dominated by the Lysine Binding Sites (LBS) found in the Kringle domains of Plasminogen, Tissue Plasminogen Activator (tPA), and Apolipoprotein(a).

Structural Mechanism

While free Lysine binds to Kringle domains, the affinity is weak (

-

The Anchor: The C-terminal Lysine carboxylate and amine groups form ionic bonds with the LBS anionic center (Asp55/Asp57).

-

The Stabilizer: The aliphatic side chains of the preceding residues (Valine-Valine) slot into the hydrophobic groove (Trp62/Phe64/Trp72) of the Kringle domain.

Why VVK? Valine is isosteric with the hydrophobic requirements of the Kringle 1 and Kringle 4 domains. VVK peptides are therefore used as:

-

Competitive Antagonists: To screen for antifibrinolytic drugs (Tranexamic acid analogs).

-

Targeting Ligands: To direct nanoparticles to fibrin clots.

-

Cleavable Linkers: Exploiting Plasmin/Cathepsin specificity for tumor-microenvironment drug release.

Pathway Visualization

The following diagram illustrates the dual role of VVK as both a binding ligand and a protease substrate.

Figure 1: Mechanistic bifurcation of the VVK motif. It acts as a recruitment anchor for Kringle domains (top path) or a substrate for proteolytic cleavage (bottom path).

Protocol A: Kinetic Characterization via Surface Plasmon Resonance (SPR)

Objective: Determine the binding affinity (

Critical Experimental Design:

-

Orientation: The C-terminal Lysine MUST be free to bind the LBS. You cannot couple the peptide via the C-terminus.

-

Immobilization Strategy: Use N-terminal Biotinylation of the VVK peptide and capture on a Streptavidin (SA) chip. Alternatively, immobilize the Protein (Kringle) and flow the peptide (VVK) as the analyte. The protocol below assumes Kringle immobilization (Ligand) and Peptide flow (Analyte) to avoid steric hindrance.

Materials

-

Sensor Chip: CM5 (Carboxymethyl Dextran).

-

Ligand: Recombinant Human Plasminogen Kringle 1 (rK1).[1]

-

Analyte: H-Val-Val-Lys-OH (Free C-term).

-

Running Buffer (HBS-P+): 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4. Note: Avoid amine-based buffers like Tris during coupling.

Step-by-Step Methodology

-

Surface Preparation (Amine Coupling):

-

Activate flow cells (Fc1 and Fc2) with EDC/NHS (1:1) for 420s at 10 µL/min.

-

Dilute rK1 to 20 µg/mL in 10 mM Sodium Acetate (pH 5.0).

-

Inject rK1 over Fc2 only (Target: ~1000 RU). Fc1 serves as the reference.

-

Block both cells with 1 M Ethanolamine-HCl (pH 8.5) for 420s.

-

-

Analyte Injection (Single Cycle Kinetics):

-

Prepare a 2-fold dilution series of VVK peptide in Running Buffer (Range: 0.5 µM to 100 µM).

-

Expert Insight: Peptides have fast kinetics. Use a high flow rate (60 µL/min) to minimize mass transport limitation (MTL).

-

Inject concentrations sequentially (low to high) without regeneration in between (if dissociation is fast).

-

Contact time: 60s; Dissociation time: 120s.

-

-

Regeneration:

-

If the peptide does not fully dissociate, use a mild pulse of 10 mM

-Aminocaproic Acid (EACA) or Tranexamic Acid. This competes for the LBS, gently eluting the VVK peptide.

-

-

Data Analysis:

-

Subtract Fc1 (Reference) and Buffer Blanks (Double Referencing).

-

Fit data to a 1:1 Langmuir Binding Model or Steady State Affinity model if kinetics are too fast (square waves).

-

Expected Results

| Parameter | Expected Value | Interpretation |

| 1 - 10 µM | Moderate affinity. Stronger than Lysine alone (~50 µM) due to Val-Val hydrophobic contribution. | |

| Fast association driven by electrostatics. | ||

| Fast dissociation; typical for regulatory interactions. |

Protocol B: FRET-Based Protease Cleavage Assay (Linker Stability)

Objective: Evaluate the VVK sequence as a cleavable linker for Antibody-Drug Conjugates (ADCs). This assay measures the susceptibility of the VVK motif to Plasmin or Cathepsin B.

Principle: A fluorogenic peptide substrate (Dabcyl-Val-Val-Lys-Edans) is internally quenched. Upon cleavage of the Lys-Edans bond, fluorescence increases.

Materials

-

Substrate: Dabcyl-Val-Val-Lys-Edans (Custom Synthesis).

-

Enzyme: Human Plasmin (0.1 U/mL) or Cathepsin B (activated).

-

Buffer (Plasmin): 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4.

-

Buffer (Cathepsin): 50 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5 (Lysosomal mimic).

Step-by-Step Methodology

-

Substrate Preparation:

-

Dissolve peptide in DMSO to 10 mM (Stock).

-

Dilute to 20 µM in appropriate Assay Buffer.

-

-

Plate Setup (96-well Black/Clear Bottom):

-

Test Wells: 90 µL Substrate + 10 µL Enzyme.

-

Negative Control: 90 µL Substrate + 10 µL Buffer (No Enzyme).

-

Positive Control: Free Edans fluorophore (for standard curve).

-

-

Kinetic Read:

-

Pre-incubate plate at 37°C for 5 minutes.

-

Add Enzyme to initiate reaction.[2]

-

Monitor Fluorescence immediately (

) every 60 seconds for 1 hour.

-

-

Data Processing:

-

Calculate Initial Velocity (

) from the linear portion of the curve (RFU/min). -

Compare

of VVK against standard linkers (e.g., Val-Cit, Val-Ala).

-

Interpretation

-

High Cleavage Rate: Indicates the linker is suitable for extracellular release (Plasmin-rich tumors) or lysosomal degradation (Cathepsin).

-

Stability: If stable in plasma (pH 7.4, no active proteases) but cleaved by Cathepsin B (pH 5.5), it is a viable ADC linker candidate.

Troubleshooting & Expert Tips

The "C-Terminal" Trap

Problem: No binding observed in SPR or ELISA.

Root Cause: The peptide was synthesized as an amide (

Solubility Issues

Problem: VVK is hydrophobic (Val-Val) and may aggregate. Solution:

-

Dissolve in 100% DMSO first, then dilute into buffer.

-

Limit final DMSO concentration to < 1% for SPR and < 5% for enzymatic assays.

Specificity Verification

To prove the interaction is specific to the "Lysine Binding Site":

-

Competition: Add 1 mM

-Aminocaproic Acid (EACA) to the running buffer. Binding should be abolished. -

Mutation: Synthesize a control peptide Val-Val-Ala . The loss of the positive charge (Lys

Ala) should eliminate binding.

References

-

Structural Basis of Kringle Interactions: Wistedt, A. C., et al. (1995). "The binding strength of Kringle domains depends on the nature of the ligand; K1 and K4 show the strongest ligand affinity."[3][4] Journal of Biological Chemistry. (Contextual match via Search Result 1.19)

-

Plasminogen Activation & Substrates: Weitz, J. I., et al. (1998). "A High Affinity Interaction of Plasminogen with Fibrin Is Not Essential for Efficient Activation by Tissue-type Plasminogen Activator." Journal of Biological Chemistry.

-

Peptide Linkers in Drug Delivery: BOC Sciences. (2024).[5] "Peptide Linkers in Antibody-Drug Conjugates: Val-Cit and variants."

-

Lysine Binding Site Characterization: Christensen, U. (1984). "The AH-site of plasminogen and two C-terminal fragments.[6] A weak lysine-binding site preferring ligands not carrying a free carboxylate function."[6][7] Biochemical Journal.

-

Enzymatic Assay Protocols: BenchChem. (2025).[2] "Application Notes and Protocols for Utilizing Lys-Val as a Substrate in Enzymatic Assays."

Sources

- 1. Lysine-50 is a likely site for anchoring the plasminogen N-terminal peptide to lysine-binding kringles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. C-Terminal Lysine Residue of Pneumococcal Triosephosphate Isomerase Contributes to Its Binding to Host Plasminogen [mdpi.com]

- 5. agilent.com [agilent.com]

- 6. The AH-site of plasminogen and two C-terminal fragments. A weak lysine-binding site preferring ligands not carrying a free carboxylate function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Solubilizing L-Valyl-L-Valyl-L-Lysine (VVK)

Executive Summary: The "Valine Block" Challenge

Welcome to the technical support hub for L-Valyl-L-Valyl-L-Lysine (Val-Val-Lys or VVK) .

While this tripeptide appears short, it presents a deceptive solubility challenge known in peptide chemistry as the "Valine Block." The sequence contains two consecutive Valine residues—highly hydrophobic, beta-branched amino acids that strongly promote

This guide provides a self-validating, stepwise protocol to solubilize VVK while maintaining its structural integrity for biological assays.

The Chemistry of Insolubility

To troubleshoot effectively, you must understand the competing forces in your test tube:

-

Hydrophobic Collapse (The Problem): Valine's isopropyl side chain is bulky and hydrophobic.[1] Two adjacent Valines stack efficiently, excluding water and forming stable

-sheet aggregates.[1][2] This interaction is often stronger than the solvation energy provided by water.[1] -

Electrostatic Repulsion (The Solution): The Lysine residue (pK

Physicochemical Profile

| Property | Data | Implication |

| Sequence | Val-Val-Lys (VVK) | Hydrophobic N-terminus, Basic C-terminus |

| Hydrophobicity | 66% (2/3 residues) | High risk of aggregation |

| Isoelectric Point (pI) | ~9.7 - 10.0 | Least soluble at pH ~10.[1][2][3] Do not dissolve in basic buffers. |

| Net Charge at pH 7 | +1 to +1.5 | Moderately soluble, but prone to slow aggregation.[1] |

| Net Charge at pH 3 | +2 | Optimal solubility state. |

Solubilization Decision Tree (Workflow)

Do not guess. Follow this logic flow to determine the correct solvent system for your specific application.

Figure 1: Decision matrix for solubilizing Val-Val-Lys based on salt form and visual feedback.

Master Protocol: The "Gradient" Method

Objective: Dissolve VVK to a stock concentration (e.g., 1–10 mg/mL) without inducing irreversible precipitation.

Reagents Required

-

Glacial Acetic Acid (or 1M HCl for non-biological work)[1][2][3]

-

Optional: Trifluoroethanol (TFE) – Excellent for disrupting Val-Val beta-sheets.[1][2][3]

Step-by-Step Procedure

Step 1: The "Swelling" Phase

-

Weigh the peptide into a sterile microcentrifuge tube.

-

Add sterile water to 50% of the final target volume .

-

Vortex for 30 seconds.

Step 2: Protonation (The Acid Drop)

Rationale: We must move the pH away from the pI (approx 9.7) and fully protonate the amines to ensure repulsion.[2]

-

Add 10% Acetic Acid dropwise to the cloudy suspension.

-

Vortex after every drop.[1]

-